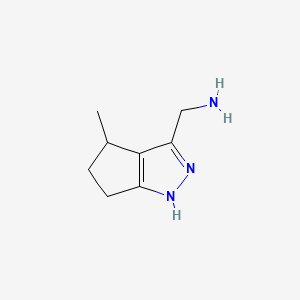
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol. It is known for its unique structure, which includes a cyclopentane ring fused with a pyrazole ring, and a methanamine group attached to the pyrazole ring. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The process involves large-scale synthesis with stringent control over reaction conditions, including temperature, pressure, and the use of cleanroom environments.
化学反応の分析
Types of Reactions
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopentapyrazole derivatives, such as:
- 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole-3-carboxylic acid
- 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole-3-carboxylic acid methyl ester .
Uniqueness
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
生物活性
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine (CAS: 1211596-38-1) is a cyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.20 g/mol
- Structure : The compound features a cyclopentapyrazole core, which is significant for its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzyme activities related to cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to interact with signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of the NF-kB pathway, which is crucial in cancer biology .
Biological Activity and Efficacy
Research findings indicate that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of cancer cell lines by inducing apoptosis. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 12.8 | NF-kB pathway inhibition |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in animal models. It was effective in reducing markers of inflammation in induced models of arthritis.
Case Studies
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial assessments indicate favorable properties for oral bioavailability and blood-brain barrier permeability. However, comprehensive toxicological evaluations are still required to establish safety profiles.
特性
IUPAC Name |
(4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-4,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVKVDUCUQWSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C(=NN2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













